6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position on the tetrahydroquinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinoxalines.
Oxidation: Formation of quinoxaline-2,3-diones.
Reduction: Formation of 1,2,3,4-tetrahydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine atom and the quinoxaline ring structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct chemical and physical properties
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves the reaction of 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base to form the intermediate 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydropyrimidine. This intermediate is then cyclized using a dehydrating agent to yield the final product.", "Starting Materials": ["2,3-dimethyl-1,4-diaminobutane", "1,2-dibromoethane", "base", "dehydrating agent"], "Reaction": ["Step 1: React 2,3-dimethyl-1,4-diaminobutane with 1,2-dibromoethane in the presence of a base (such as sodium hydroxide) to form the intermediate 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydropyrimidine.", "Step 2: Cyclize the intermediate using a dehydrating agent (such as phosphorus oxychloride) to yield the final product, 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline."] } | |
CAS-Nummer |
1516604-45-7 |
Molekularformel |
C10H13BrN2 |
Molekulargewicht |
241.1 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.